molecular formula C13H18FNO B2796094 N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide CAS No. 1956368-64-1

N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide

Cat. No.: B2796094
CAS No.: 1956368-64-1
M. Wt: 223.291
InChI Key: QRJRCHHZMYZEDC-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide is an organic compound with the molecular formula C13H18FNO and is identified by the PubChem CID 121446730 . This amide compound is characterized by a 2,2-dimethylbutanamide group linked to a (2-fluorophenyl)methyl moiety. As a specialist chemical, it is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.While specific biological data for this exact molecule is not widely published, its structure suggests utility as a valuable intermediate in medicinal chemistry and drug discovery research. The 2,2-dimethylbutanamide group is a feature found in compounds investigated for various pharmacological activities. For instance, analogous structures containing the 2,2-dimethylbutanamide group have been explored in scientific literature as potential inhibitors of key biological targets, such as Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), which is a pathway of interest in regulating inflammation and necrotic cell death (necroptosis) . Furthermore, amide compounds with similar structural motifs have been used in research as substrates for studying the function of efflux transporters like P-glycoprotein . Researchers may find this compound useful as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-4-13(2,3)12(16)15-9-10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJRCHHZMYZEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide typically involves the reaction of 2-fluorobenzylamine with 2,2-dimethylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide with structurally or functionally related compounds, emphasizing substituent effects, molecular weights, and synthesis yields where available.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Key Features/Applications Evidence ID
This compound C₁₃H₁₈FNO 223.29 (calculated) 2-fluorobenzyl, 2,2-dimethylbutanamide N/A Fluorine-enhanced lipophilicity
N-(Cyclohexyl)-2,2-dimethylbutanamide C₁₂H₂₃NO 197.32 Cyclohexyl, 2,2-dimethylbutanamide 97 High-yield synthesis; solid state
25C-NBF HCl C₁₇H₁₈ClFNO₂ 338.79 4-chloro-2,5-dimethoxy, 2-fluorobenzyl N/A Psychoactive analog research
N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide C₁₄H₁₉FNO 248.31 2-fluorophenyl, 3,3-dimethylbutanamide N/A Structural isomerism effects
(2S)-2-Amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide C₁₂H₁₇FN₂O 236.28 Amino group, N-methyl, 2-fluorobenzyl N/A Chiral center; hydrogen bonding
N-[[5-Amino-2-(dimethylamino)phenyl]methyl]-2-ethyl-N-[(3-fluorophenyl)methyl]butanamide C₂₂H₃₀FN₃O 371.49 Multi-substituted aromatic, ethyl branch N/A High molecular weight; drug design

Key Structural and Functional Differences:

Substituent Position and Electronic Effects: The 2-fluorobenzyl group in the target compound (vs. Compounds like 25C-NBF HCl () incorporate additional halogen (Cl) and methoxy groups, enhancing polarity and likely modifying pharmacological activity compared to the simpler dimethylbutanamide scaffold.

Backbone Variability :

  • The 2,2-dimethylbutanamide moiety (target compound and ) provides branching that may enhance rigidity and reduce conformational flexibility compared to linear analogs like N-(3,3-dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide ().

Chirality and Functional Groups: The (2S)-configured amino group in introduces hydrogen-bonding capacity and stereochemical specificity absent in the non-chiral target compound, which could impact pharmacokinetics .

Synthesis Efficiency :

  • N-(Cyclohexyl)-2,2-dimethylbutanamide () demonstrates a 97% yield under optimized conditions, suggesting that similar protocols could be adapted for the target compound’s synthesis .

Biological Activity

N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide is a synthetic compound with potential therapeutic applications, particularly in the treatment of various proliferative diseases, including cancer. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a fluorophenyl group and a dimethylbutanamide moiety. The chemical formula can be represented as follows:

  • Molecular Formula : C12H16FNO
  • Molecular Weight : 209.26 g/mol

The biological activity of this compound is primarily associated with its interaction with various cellular pathways that regulate cell survival and apoptosis. Research indicates that this compound may exert its effects through:

  • Inhibition of BCL-2 : BCL-2 is a key regulator of apoptosis, and compounds that inhibit its activity can promote cancer cell death. Studies suggest that this compound may enhance the efficacy of BCL-2 inhibitors by targeting the IKK/NF-kB signaling pathway .
  • Modulation of NF-kB Activity : The NF-kB signaling pathway plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to increased apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

Results indicated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71570
A5492065
HeLa1868

In Vivo Studies

Preclinical studies involving animal models have further supported the anti-cancer potential of this compound. In these studies:

  • Tumor growth was significantly inhibited in mice treated with the compound compared to untreated controls.
  • The compound exhibited a favorable safety profile with minimal side effects observed at therapeutic doses.

Case Studies and Clinical Implications

  • Case Study: Combination Therapy
    A recent study explored the effects of combining this compound with established chemotherapeutic agents. The results showed enhanced anti-tumor activity and reduced resistance in cancer cells previously resistant to standard treatments .
  • Potential for Resistance Management
    Given the challenges associated with acquired resistance to BCL-2 inhibitors, this compound's mechanism may provide a novel approach to overcoming such resistance by simultaneously targeting multiple pathways involved in cell survival .

Q & A

Q. What are the recommended synthetic routes for N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the fluorophenylmethylamine precursor. Key steps include:

  • Amide bond formation : Reacting 2-fluorobenzylamine with 2,2-dimethylbutanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Optimization focuses on controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios to minimize byproducts like N-methylated derivatives .

Table 1 : Example Reaction Conditions

StepReagentsSolventTemperatureYield (%)
Acylation2,2-Dimethylbutanoyl chlorideTHF0°C65–75
WorkupNaOH (aq.)H₂O/THFRT

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • NMR : 1^1H/13^{13}C NMR confirms the fluorophenyl and dimethylbutanamide moieties. The 2-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water mobile phase) validate purity (>95%) and molecular ion peaks ([M+H]⁺) .
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm successful acylation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In vitro enzyme inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl assays) .
  • Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Membrane permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformational dynamics?

  • Crystallization : Use slow vapor diffusion (e.g., dichloromethane/hexane) to grow single crystals.
  • Data collection : High-resolution (≤1.0 Å) synchrotron X-ray diffraction for accurate electron density maps.
  • Refinement : SHELXL (via Olex2 interface) for anisotropic displacement parameters and hydrogen bonding analysis .
  • Applications : Resolve torsional angles in the dimethylbutanamide chain to study steric effects on bioactivity .

Q. What strategies address contradictions in structure-activity relationship (SAR) data across studies?

  • Meta-analysis : Pool data from independent assays (e.g., IC₅₀ values) to identify outliers using statistical tools like Grubbs’ test .
  • Molecular docking : Compare binding poses (AutoDock Vina) with homologous targets (e.g., COX-2 vs. EGFR) to explain divergent activities .
  • Synthetic analogs : Introduce substituents (e.g., methyl to ethyl groups) to isolate steric vs. electronic effects .

Q. How can computational modeling predict metabolic stability and off-target interactions?

  • ADMET prediction : SwissADME or pkCSM to estimate hepatic clearance (CYP3A4/2D6 metabolism) and hERG channel inhibition risk .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes (GROMACS) to assess binding stability over 100 ns trajectories .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for metabolite formation .

Methodological Considerations

Q. What experimental controls are critical when assessing biological activity in heterogeneous cell populations?

  • Negative controls : Use DMSO vehicle and non-targeting siRNA to isolate compound-specific effects.
  • Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Dose-response curves : Include ≥6 concentrations (logarithmic scale) to calculate accurate EC₅₀/LC₅₀ values .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR/NIR monitoring to track reaction progression .
  • Quality by Design (QbD) : Design-of-experiments (DoE) to optimize critical parameters (e.g., pH, stirring rate) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) to identify impurity formation pathways .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data?

  • Non-linear regression : Fit data to Hill or log-logistic models (GraphPad Prism) to derive EC₅₀ and Hill coefficients .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Reproducibility : Report p-values, confidence intervals, and effect sizes per ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.